molecular formula C10H18N2O4 B13382688 1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid

1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid

Cat. No.: B13382688
M. Wt: 230.26 g/mol
InChI Key: PBLCAESKICYLIR-UHFFFAOYSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrrolidines. These are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.

Preparation Methods

Chemical Reactions Analysis

1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases and solvents. Major products formed from these reactions include deprotected amines and substituted derivatives.

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group under basic conditions, forming a stable carbamate. The removal of the Boc group is typically achieved using strong acids, which cleave the carbamate bond and release the free amine . This process is crucial in peptide synthesis, where selective protection and deprotection of amino groups are required.

Comparison with Similar Compounds

1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid can be compared with other Boc-protected amino acids and derivatives, such as:

The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical industry.

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)11-12-6-4-5-7(12)8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14)

InChI Key

PBLCAESKICYLIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN1CCCC1C(=O)O

Origin of Product

United States

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